molecular formula C22H25N3O3 B4617384 3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyethyl)-N-methylpropanamide

3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyethyl)-N-methylpropanamide

Cat. No.: B4617384
M. Wt: 379.5 g/mol
InChI Key: HOELEHBRZHVOGC-UHFFFAOYSA-N
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Description

3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyethyl)-N-methylpropanamide is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.18959167 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidiabetic and Anticancer Applications

A notable area of application for compounds related to 3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyethyl)-N-methylpropanamide is in the synthesis of novel derivatives with potential antidiabetic and anticancer properties. For instance, derivatives of dihydropyrimidine and 1,3,4-oxadiazole have been synthesized and evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay, demonstrating the potential of this scaffold in the development of new antidiabetic agents (Lalpara et al., 2021). Furthermore, similar structures have been explored for their anticancer activity, with certain compounds showing promising results against various cancer cell lines, suggesting a potential role in the design of new anticancer drugs (Ravinaik et al., 2021).

Nematocidal Activity

Another interesting application area for these compounds is in the development of nematocides. Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have shown significant nematocidal activity against Bursaphelenchus xylophilus, highlighting their potential as lead compounds for the development of new nematicides (Liu et al., 2022).

Antimicrobial and Antibacterial Properties

Compounds with 1,3,4-oxadiazole structures have also been investigated for their antimicrobial and antibacterial activities. For example, new 1,2,4-triazole derivatives have been synthesized and shown to possess good to moderate activities against various test microorganisms, suggesting their use in the development of new antimicrobial agents (Bektaş et al., 2010). Similarly, novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles have been evaluated for their antibacterial activity, further supporting the potential of these compounds in antimicrobial research (Aghekyan et al., 2020).

Properties

IUPAC Name

N-(2-methoxyethyl)-N-methyl-3-[5-[(4-phenylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-25(14-15-27-2)22(26)13-12-20-23-24-21(28-20)16-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-11H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOELEHBRZHVOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C(=O)CCC1=NN=C(O1)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyethyl)-N-methylpropanamide
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3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyethyl)-N-methylpropanamide
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3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyethyl)-N-methylpropanamide
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3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyethyl)-N-methylpropanamide
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3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyethyl)-N-methylpropanamide
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3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyethyl)-N-methylpropanamide

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